4-[(2-Chloroacetamido)methyl]benzoic acid
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Overview
Description
4-[(2-Chloroacetamido)methyl]benzoic acid is a chemical compound with the CAS Number: 743444-79-3 . It has a molecular weight of 227.65 and its IUPAC name is 4-{[(chloroacetyl)amino]methyl}benzoic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound has been reported . It is a key intermediate in the synthesis of a series of Matijing-Su (MTS, N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol) derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClNO3/c11-5-9(13)12-6-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Polyaniline Doping
4-[(2-Chloroacetamido)methyl]benzoic acid and similar benzoic acid derivatives are used as dopants in polyaniline. The doping of polyaniline with benzoic acid and its derivatives, including chlorobenzoic acid, significantly enhances its conductivity. This application is crucial in the development of advanced materials for electronic and optical devices (Amarnath & Palaniappan, 2005).
Synthesis of Heterocyclic Compounds
This compound is used as a key intermediate in synthesizing various heterocyclic compounds. These include thiazole, pyrazole, oxazole, and other derivatives. The synthesized compounds have potential applications in pharmaceutical and chemical research (Fadda, Mukhtar, & Refat, 2012).
Thermodynamic Studies in Pharmaceuticals
Benzoic acid derivatives, including this compound, are model compounds in pharmaceutical research. They are used in studying phase behavior, stability, and solubility in pharmaceutical processes. This research aids in designing effective drug delivery systems (Reschke et al., 2016).
Anesthetic Agent Research
Some derivatives of this compound have been studied for their potential as local anesthetic agents. These compounds show promising activity in initial tests, opening avenues for developing new anesthetic drugs with potentially lower toxicity (Kanhed et al., 2016).
Molecular Imprinted Polymers
In the field of bioorganic chemistry, this compound and similar compounds are used in the development of molecular imprinted polymers (MIPs). These MIPs have applications in selective retention and extraction of specific herbicides, demonstrating the compound's utility in environmental monitoring and purification processes (Zhang et al., 2007).
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage/eye irritation . It also poses a specific target organ toxicity risk upon repeated exposure . Safety measures include avoiding inhalation, ingestion, skin and eye contact, and dust formation .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as local anesthetics, are known to block sodium (na+) channels .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (like sodium channels) and induce changes that affect the normal functioning of these targets .
Biochemical Pathways
If it does indeed act on sodium channels like other similar compounds, it could potentially affect the propagation of action potentials in neurons, thereby influencing neural signaling pathways .
Result of Action
If it acts similarly to local anesthetics, it could potentially block sodium channels, thereby inhibiting the propagation of action potentials in neurons .
properties
IUPAC Name |
4-[[(2-chloroacetyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-5-9(13)12-6-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLSDUUGXHOISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
743444-79-3 |
Source
|
Record name | 4-[(2-chloroacetamido)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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